7-Methoxyquinolin-4-amine

Übersicht

Beschreibung

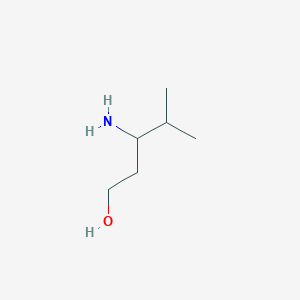

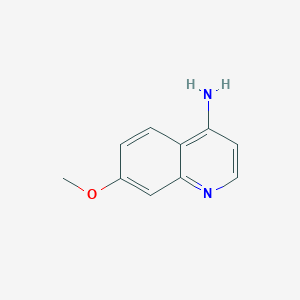

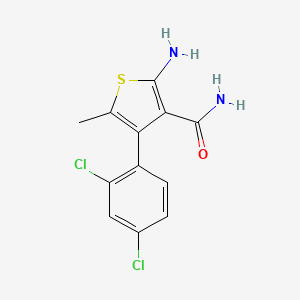

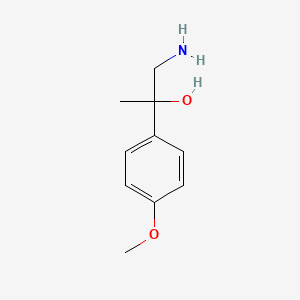

7-Methoxyquinolin-4-amine is a compound that belongs to the class of quinolines . Quinolines are a group of organic compounds with a double-ring structure, containing a benzene ring fused with a pyridine ring . The compound has a molecular formula of C10H10N2O .

Synthesis Analysis

Quinoline and its analogues can be synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These methods involve the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Molecular Structure Analysis

The molecular structure of 7-Methoxyquinolin-4-amine consists of a quinoline core with a methoxy group at the 7-position and an amine group at the 4-position . The compound has a molecular weight of 174.199 Da .Chemical Reactions Analysis

Quinolines can undergo various chemical reactions. For example, they can participate in electrophilic and nucleophilic substitution processes . In addition, they can react with acids to form salts .Wissenschaftliche Forschungsanwendungen

Antituberculosis Activity

Tuberculosis remains a major global health challenge, and new drugs are constantly being sought. Quinoline compounds, due to their antimicrobial properties, are being investigated for their use in treating tuberculosis, with 7-Methoxyquinolin-4-amine derivatives showing promise in inhibiting the growth of Mycobacterium tuberculosis.

Each of these applications demonstrates the versatility and potential of 7-Methoxyquinolin-4-amine in various fields of medicinal chemistry. The ongoing research and development in these areas are likely to yield significant benefits for healthcare and treatment methodologies .

Wirkmechanismus

Target of Action

7-Methoxyquinolin-4-amine is a derivative of quinoline, a class of compounds known for their antimicrobial properties . The primary targets of this compound are pathogenic microbes, particularly those causing urinary tract infections .

Mode of Action

The compound interacts with its targets by disrupting their cellular functions. It has been shown to have a significant effect on Gram-positive bacteria, Gram-negative bacteria, and unicellular fungi . The compound’s mode of action involves the creation of holes in the cell membrane of the microbes, leading to the leakage of cellular proteins .

Biochemical Pathways

Given its antimicrobial and antibiofilm properties , it can be inferred that it interferes with the pathways essential for the survival and proliferation of the microbes

Result of Action

The action of 7-Methoxyquinolin-4-amine results in the disruption of microbial cell functions, leading to their death . It has been shown to have a significant antimicrobial effect, with the highest effect observed against E. coli and C. albicans . Moreover, it exhibits antibiofilm activity, preventing the formation of microbial colonies .

Safety and Hazards

Aromatic amines, which include compounds like 7-Methoxyquinolin-4-amine, can pose health risks. They can cause irritation and have been associated with visual disturbances in workers exposed to these chemicals . Proper handling and disposal protocols must be followed to minimize their impact on human health and the environment .

Zukünftige Richtungen

The future research directions for quinoline compounds could involve developments in various areas. For instance, new synthetic methods could be developed to reduce the use of hazardous chemicals and solvents . Additionally, more studies could be conducted to explore the biological activities of quinoline compounds and their potential applications in medicine .

Eigenschaften

IUPAC Name |

7-methoxyquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXVXEFSGHJKHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589052 | |

| Record name | 7-Methoxyquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxyquinolin-4-amine | |

CAS RN |

103040-78-4 | |

| Record name | 7-Methoxy-4-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103040-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxyquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-7-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]thiophen-2-ylmethanamine hydrochloride](/img/structure/B1284990.png)

![1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride](/img/structure/B1284991.png)

![1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol](/img/structure/B1285012.png)

![1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol hydrochloride](/img/structure/B1285020.png)